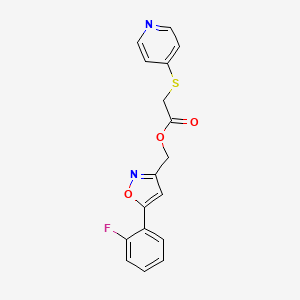
(5-(2-氟苯基)异恶唑-3-基)甲基 2-(吡啶-4-基硫)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate: is a chemical compound with the molecular formula C17H13FN2O3S and a molecular weight of 344.36 g/mol.
科学研究应用
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate has been studied extensively for its potential therapeutic applications. Some of its notable applications include:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Pharmacology: It is studied for its effects on various biological pathways and its potential as a drug candidate.
Biological Research: Researchers explore its interactions with cellular targets and its role in modulating biological processes.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst . This reaction is often carried out in water instead of chloroform to enhance efficiency and reduce environmental impact . The reaction conditions generally include moderate temperatures and the use of common organic solvents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to streamline the process.
化学反应分析
Types of Reactions
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives.
作用机制
The mechanism of action of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate involves its interaction with specific molecular targets and pathways . The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
相似化合物的比较
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share structural similarities and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, such as pyridinylimidazoles, also show comparable pharmacological properties.
Uniqueness
What sets (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate apart is its unique combination of the isoxazole and pyridine rings, which may confer distinct biological activities and therapeutic potential . This dual functionality allows it to interact with a broader range of molecular targets, enhancing its versatility in scientific research and potential therapeutic applications.
属性
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-pyridin-4-ylsulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-15-4-2-1-3-14(15)16-9-12(20-23-16)10-22-17(21)11-24-13-5-7-19-8-6-13/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEBHEIKDCLYPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)CSC3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
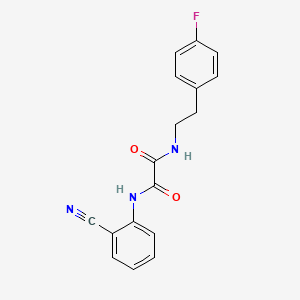
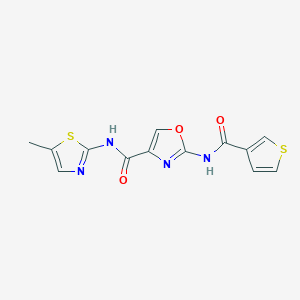
![Methyl 4-[(2-benzoyl-4-bromophenyl)carbamoyl]benzoate](/img/structure/B2416833.png)
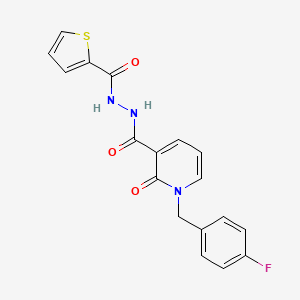
![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2416835.png)
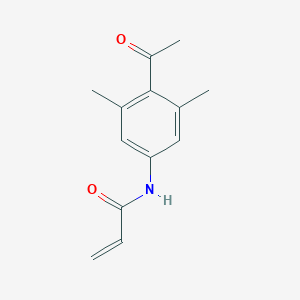
![N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2416839.png)
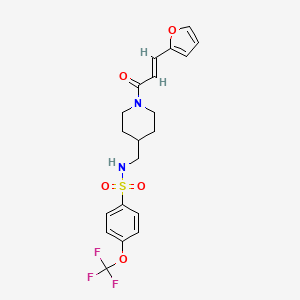
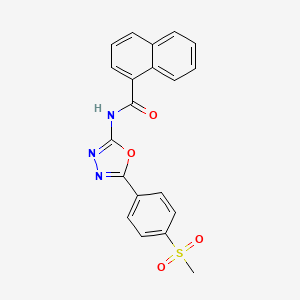
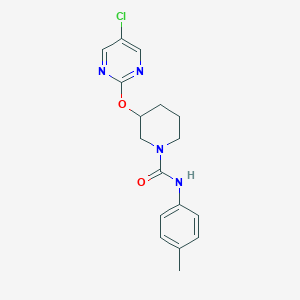
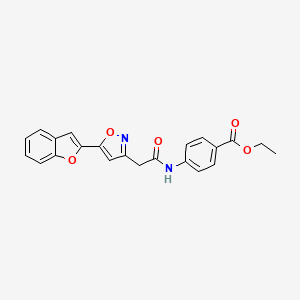
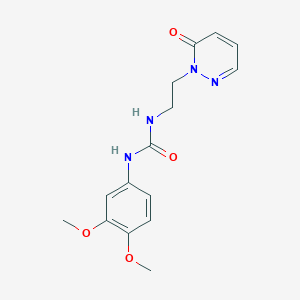
![N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2416850.png)
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)
